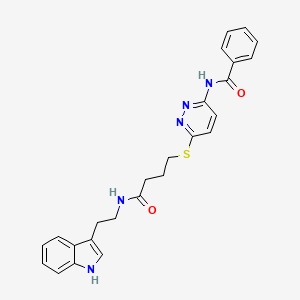

N-(6-((4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

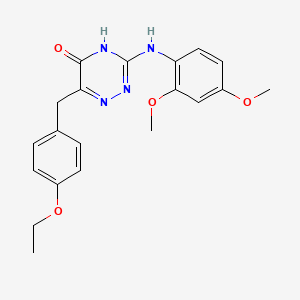

The compound appears to contain an indole group, a pyridazine ring, and a benzamide moiety. Indoles are common in many natural products and pharmaceuticals, known for their diverse biological activities . Pyridazine is a six-membered ring with two nitrogen atoms, known for its bioisosteric properties. Benzamides are a class of compounds containing a benzene ring attached to an amide group .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the amide group, the indole moiety, and the pyridazine ring. These groups could potentially undergo a variety of organic reactions .Applications De Recherche Scientifique

Enzyme Inhibition

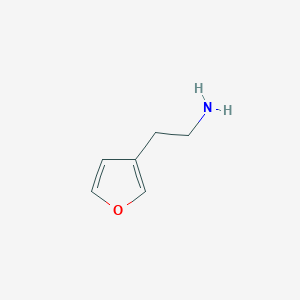

Indole derivatives, such as the compound , have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Antagonist for P2Y12

In 2014, Boldron et al., synthesized a derivative similar to the compound , which acted as a P2Y12 antagonist . P2Y12 is a protein associated with platelet aggregation and blood clotting, and antagonists for this protein are used to prevent thrombosis.

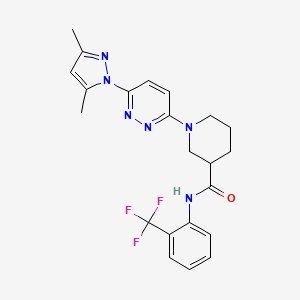

Inhibitor for Mutant Isocitrate Dehydrogenase-1 (IDH1)

A series of new 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides were synthesized and evaluated for their inhibitory activity against IDH1-R132H . Most compounds exhibited significant potency to IDH1-R132H inhibition .

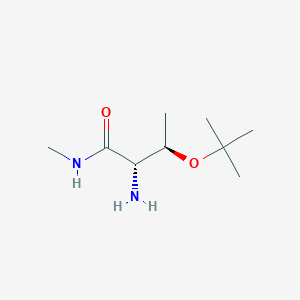

Anti-tumor Potential

The compound , due to its structural similarity to other indole derivatives, may have potential anti-tumor properties. Indole derivatives have been widely studied for their potential as anti-tumor drugs .

Inhibition of 2-HG Production

The compound could potentially inhibit the production of 2-HG in mutant tumor cells . 2-HG is a metabolite that accumulates in certain types of cancer cells and contributes to their growth and survival .

Potential Treatment for a Range of Diseases

The chemistry and therapeutic study of heterocyclic compounds, especially indoles, is essential . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . Therefore, the compound could potentially be used to treat a wide range of diseases.

Mécanisme D'action

Target of Action

The primary target of this compound is the Isocitrate Dehydrogenase-1 (IDH1) . IDH1 is a key rate-limiting enzyme in the tricarboxylic acid cycle (TCA) and has been found to have a high mutation rate in several tumors .

Mode of Action

The compound interacts with its target, IDH1, by inhibiting its activity. Specifically, it has shown significant potency against the IDH1-R132H mutation . This mutation can reduce α-KG to 2-hydroxyglutarate (2-HG), leading to the accumulation of 2-HG in mutant tumor cells . By inhibiting this mutation, the compound can prevent the accumulation of 2-HG.

Biochemical Pathways

The compound affects the tricarboxylic acid cycle (TCA) by inhibiting the activity of IDH1 . This can lead to a decrease in the activity of some α-KG dependent dioxygenases, resulting in oncogenesis and the development of tumors .

Result of Action

The primary result of the compound’s action is the inhibition of the IDH1-R132H mutation, which can significantly inhibit the production of 2-HG in U87MG IDH1-R132H cells . This can potentially prevent the development of tumors.

Orientations Futures

Propriétés

IUPAC Name |

N-[6-[4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2S/c31-23(26-15-14-19-17-27-21-10-5-4-9-20(19)21)11-6-16-33-24-13-12-22(29-30-24)28-25(32)18-7-2-1-3-8-18/h1-5,7-10,12-13,17,27H,6,11,14-16H2,(H,26,31)(H,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZCWGCAUMEQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2934595.png)

![(10E)-10-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid](/img/structure/B2934596.png)

![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2934597.png)

![4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid](/img/structure/B2934598.png)